4-Methylsulfinylphenyloxooxazolidinylmethylacetamide
Overview
Description
4-Methylsulfinylphenyloxooxazolidinylmethylacetamide, commonly known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPO is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
1. Antimicrobial Agents
Compounds incorporating sulfamoyl moiety, similar in structure to 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide, have been synthesized and evaluated for their potential as antimicrobial agents. These heterocyclic compounds have shown promising results in in vitro antibacterial and antifungal activities, suggesting their applicability in developing new antimicrobial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
2. Molecularly Imprinted Hydrogels
A study on the fabrication of photoresponsive molecularly imprinted hydrogel material, which can function in biocompatible aqueous media, utilized a similar functional monomer. This technology holds potential in the photoregulated release and uptake of pharmaceuticals, demonstrating significant applications in drug delivery systems (Gong, Wong, & Lam, 2008).
3. Neuroprotective Antioxidants
Research on the development of neuroprotective antioxidants involved the modification of compounds like paracetamol, which are structurally related to 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide. These studies aim at creating bifunctional bioactive molecules for potential therapeutic strategies in treating complex neurodegenerative conditions (Kenche et al., 2013).
4. Biopolymer Derivatives
Chemical modification of biopolymers to produce specific ethers and esters involves compounds structurally akin to 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide. Such derivatives, based on their functional groups and substitution patterns, have diverse applications in drug delivery and as additives in various industries (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
5. Glutaminase Inhibitors
Compounds like 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide have been studied for their role as glutaminase inhibitors. Such inhibitors are crucial in understanding therapeutic potential in cancer treatment, as glutaminase plays a significant role in cancer cell metabolism (Shukla et al., 2012).
6. Dual Endothelin/Angiotensin II Receptor Antagonists
Research on 4'-[(imidazol-1-yl)methyl]biphenylsulfonamides, structurally related to 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide, showed potent antagonist activity against angiotensin II AT(1) and endothelin ET(A) receptors. Such dual-acting antagonists are potential treatments for hypertension, heart failure, and other cardiovascular diseases (Tellew et al., 2003).
properties
IUPAC Name |
N-[[(5S)-3-(4-methylsulfinylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9(16)14-7-11-8-15(13(17)19-11)10-3-5-12(6-4-10)20(2)18/h3-6,11H,7-8H2,1-2H3,(H,14,16)/t11-,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTTWOVTZKVWTO-ZOZMEPSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914313 | |
Record name | N-({3-[4-(Methanesulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfinylphenyloxooxazolidinylmethylacetamide | |
CAS RN |
96800-41-8 | |
Record name | 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096800418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-({3-[4-(Methanesulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DUP-105 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYQQGUHGVT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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